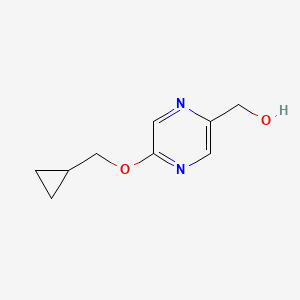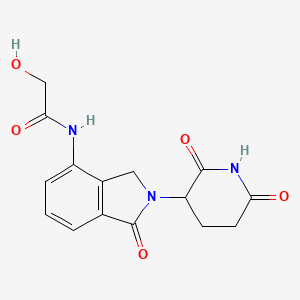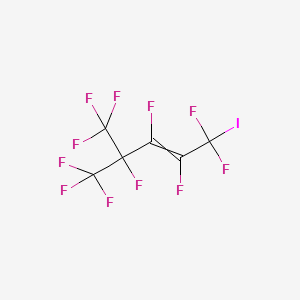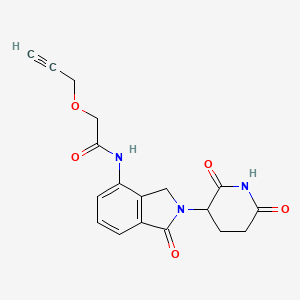
Lenalidomide-acetamido-O-propargyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-acetamido-O-propargyl is a derivative of lenalidomide, an immunomodulatory drug widely used in the treatment of multiple myeloma and myelodysplastic syndromes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide-acetamido-O-propargyl typically involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride to form the nitro precursor. This precursor is then subjected to catalytic reduction using 10% palladium on carbon at 50-60 psi of hydrogen
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher efficiency and yield. Techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-acetamido-O-propargyl undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophilic substitution reactions are used to introduce functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions include various derivatives of lenalidomide with different functional groups, which can be further modified for specific applications .
Scientific Research Applications
Lenalidomide-acetamido-O-propargyl has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and protein interactions.
Medicine: Investigated for its potential in treating various cancers and inflammatory diseases.
Industry: Used in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Lenalidomide-acetamido-O-propargyl exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of target proteins, such as IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells . The compound also modulates the immune response by enhancing the production of interleukin-2 and interferon-gamma .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound from which lenalidomide is derived.
Pomalidomide: Another derivative with similar immunomodulatory properties.
CC-92480: A more potent derivative with higher efficacy in degrading target proteins.
Uniqueness
Lenalidomide-acetamido-O-propargyl is unique due to its specific modifications, which enhance its selectivity and potency in degrading target proteins. This makes it a valuable compound for targeted cancer therapies and other medical applications .
Properties
Molecular Formula |
C18H17N3O5 |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-prop-2-ynoxyacetamide |
InChI |
InChI=1S/C18H17N3O5/c1-2-8-26-10-16(23)19-13-5-3-4-11-12(13)9-21(18(11)25)14-6-7-15(22)20-17(14)24/h1,3-5,14H,6-10H2,(H,19,23)(H,20,22,24) |
InChI Key |
MRRIBQZLOOMBLC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


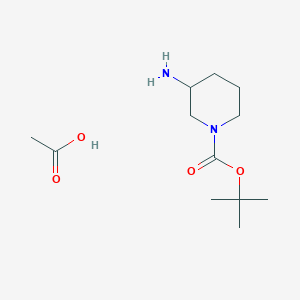
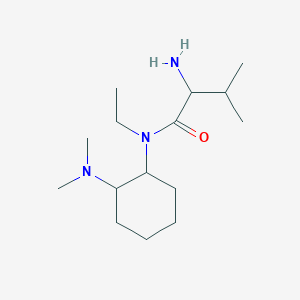
![N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine](/img/structure/B14773734.png)


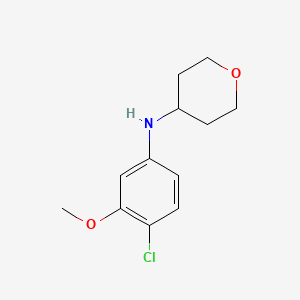
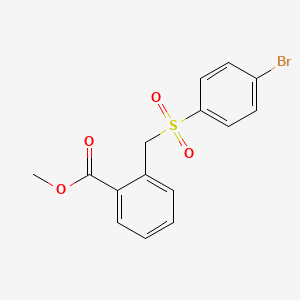
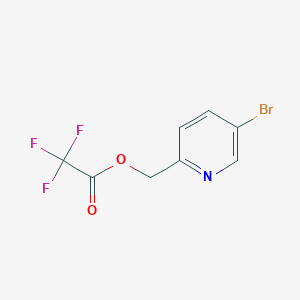
![(1S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14773764.png)
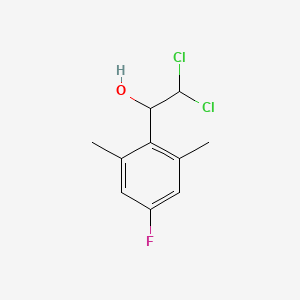
![Iron, [2,6-bis(diphenylmethyl)-4-methoxy-N-[1-[9-[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]benzenamine-kappaN]dichloro-, (SP-5-13)-](/img/structure/B14773769.png)
